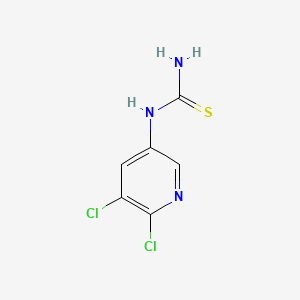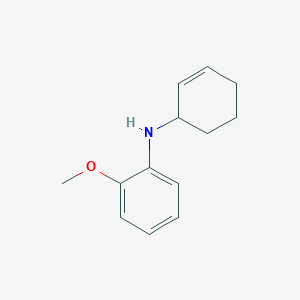
N-(cyclohex-2-en-1-yl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohex-2-en-1-yl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclohexene ring attached to the nitrogen atom of an aniline moiety, with a methoxy group at the ortho position relative to the amino group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-2-en-1-yl)-2-methoxyaniline typically involves the reaction of 3-bromocyclohexene with aniline in a 1:4 molar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The highest yield of the polymer derivative is obtained when nitric acid (HNO3) and ammonium persulfate ((NH4)2S2O8) are used as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclohex-2-en-1-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like arylsulfanyl chlorides in the presence of lithium perchlorate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline derivatives.
Applications De Recherche Scientifique
N-(cyclohex-2-en-1-yl)-2-methoxyaniline has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of conductive polymers and as a sensitive material in resistive sensors.
Mécanisme D'action
The mechanism of action of N-(cyclohex-2-en-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially leading to the modulation of enzymatic activities and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(cyclohex-2-en-1-yl)aniline: Similar structure but lacks the methoxy group.
N-cyclohex-2-en-1-yl-N-methyl-1,1-dioxothian-4-amine: Contains a different substituent on the nitrogen atom.
Uniqueness
N-(cyclohex-2-en-1-yl)-2-methoxyaniline is unique due to the presence of both the cyclohexene ring and the methoxy group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and sensor technology .
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
N-cyclohex-2-en-1-yl-2-methoxyaniline |
InChI |
InChI=1S/C13H17NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h3,5-7,9-11,14H,2,4,8H2,1H3 |
Clé InChI |
SFBKYBWHOMLQJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC2CCCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



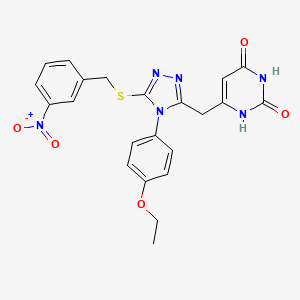
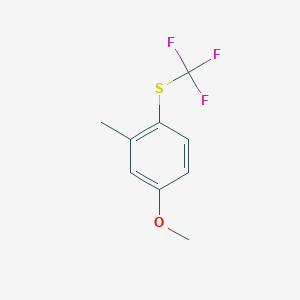
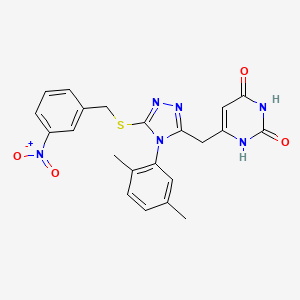

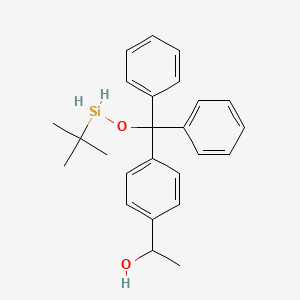

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
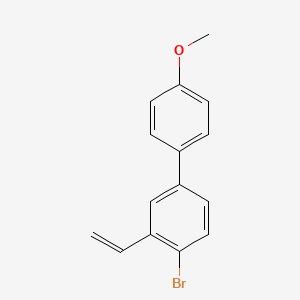
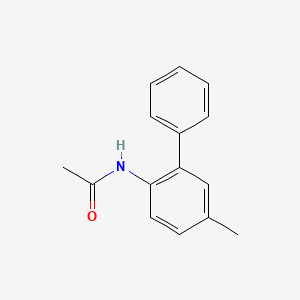

![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)
